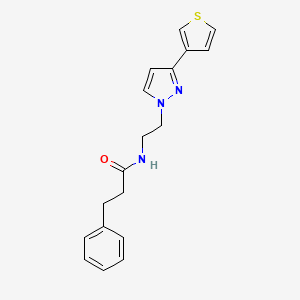

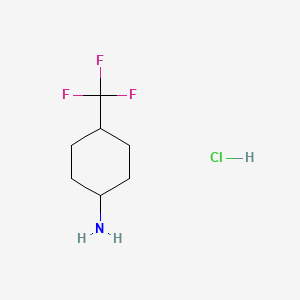

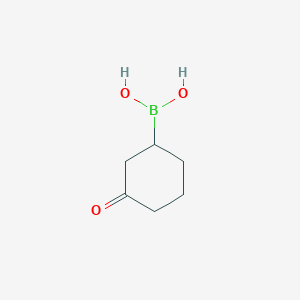

![molecular formula C13H7N3O6 B2736852 1,3-二硝基二苯并[b,f][1,4]噁氮杂环庚啉-11(10H)-酮 CAS No. 309735-46-4](/img/structure/B2736852.png)

1,3-二硝基二苯并[b,f][1,4]噁氮杂环庚啉-11(10H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibenzo[b,f][1,4]oxazepin-11(10H)-ones are a class of organic compounds that contain a dibenzoxazepinone core . They are part of a larger family of compounds known as dibenzoxazepines .

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and similar compounds has been achieved through a base-promoted protocol . This process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . Notably, only K3PO4 or K2CO3 was required as the promoter here, and the reaction can be easily performed on a large scale .Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-ones is characterized by a dibenzoxazepinone core . The exact structure can vary depending on the specific isomer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones typically involve base-promoted reactions . For example, the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines involves a reaction starting from 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]oxazepin-11(10H)-ones can vary depending on the specific isomer . Detailed information on the physical and chemical properties of “1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one” specifically was not found in the sources I retrieved.科学研究应用

合成与反应性

1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one 在合成化学中用于各种应用。一项研究证明了其通过 N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide 中硝基的分子内取代制备,然后与 O 和 S 亲核试剂反应生成单或双取代产物。该化合物的反应性与硝基取代的苯并稠合五元杂环形成对比,突出了其由于位阻而产生的独特反应性 (Samet 等人,2005)。

生物活性与应用

-

抗抑郁药类似物:1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one 的合成过程导致了抗抑郁药 Sintamil 的类似物。这些衍生物因其潜在的生物活性而受到关注 (Samet 等人,2005)。

-

HIV-1 逆转录酶抑制:研究表明,dibenz[b,f][1,4]oxazepin-11(10H)-one 的某些衍生物可以抑制 HIV-1 逆转录酶。这些化合物中的 A 环取代显着增强了它们的效力,使其成为 HIV 治疗的潜在候选药物 (Klunder 等人,1992)。

-

抗炎和镇痛特性:研究发现,二苯并恶杂环的 N 取代衍生物,包括与 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one 相关的衍生物,具有抗炎和镇痛特性。这些化合物选择性地拮抗 EP1 受体亚型,从而促进了它们的抗伤害感受活性 (Hallinan 等人,1993)。

化学转化和衍生物

-

微生物转化:各种真菌对 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine 进行微生物转化研究,产生了新的衍生物,证明了该化合物在生化途径中的多功能性 (Jiu 等人,1977)。

-

二苯并恶杂环酮的合成:该化合物还用于合成二苯并恶杂环酮,二苯并恶杂环酮转化为各种衍生物,可作为精神活性剂使用。这包括合成此类试剂的多氟类似物 (Gerasimova 等人,1989)。

属性

IUPAC Name |

7,9-dinitro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O6/c17-13-12-9(16(20)21)5-7(15(18)19)6-11(12)22-10-4-2-1-3-8(10)14-13/h1-6H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNXLERKYIWYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

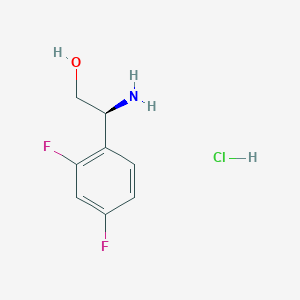

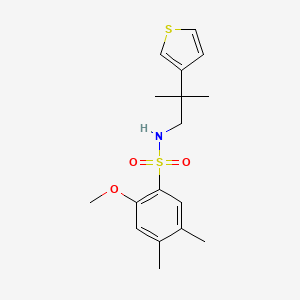

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736784.png)

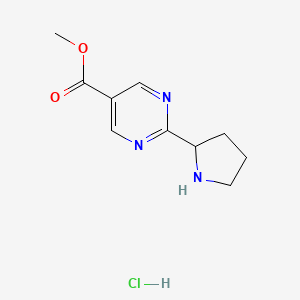

![N-(4-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2736786.png)

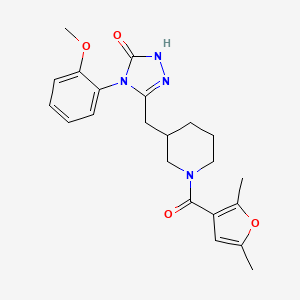

![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)